

Propargyl-PEG6-alcohol molecular weight

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Compound of Interest		
Compound Name:	Propargyl-PEG6-alcohol	
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An In-Depth Technical Guide to Propargyl-PEG6-alcohol

This technical guide provides a comprehensive overview of **Propargyl-PEG6-alcohol**, a bifunctional molecule widely utilized by researchers, scientists, and drug development professionals. The document details its physicochemical properties, core applications, and relevant experimental methodologies.

Physicochemical Properties

Propargyl-PEG6-alcohol is a chemical compound featuring a terminal alkyne group (propargyl) and a hydroxyl group (-OH) separated by a hydrophilic hexa(ethylene glycol) (PEG6) spacer. This structure makes it a valuable tool in bioconjugation and drug delivery.

Value	References
276.33 g/mol	[1][2]
C13H24O6	[1][2][3]
1036204-60-0	[1][2][3]
>96% to 98%	[1][3][4]
Soluble in DMSO, DCM, DMF	[3]
Colorless viscous liquid	[5]
-20°C	[3]
	276.33 g/mol C13H24O6 1036204-60-0 >96% to 98% Soluble in DMSO, DCM, DMF Colorless viscous liquid



Core Applications in Research and Drug Development

Propargyl-PEG6-alcohol is a key reagent in several advanced biochemical applications due to its bifunctional nature.

- 1. Click Chemistry and Bioconjugation: The terminal alkyne group is the reactive handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[3][6] This allows for the efficient and specific covalent ligation of **PropargyI-PEG6-alcohol** to molecules containing an azide group, such as modified proteins, nucleic acids, or small molecule drugs.[4] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous environments.[3]
- 2. PROTAC Linkers: The molecule serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6] The PEG linker's length and flexibility are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
- 3. PEGylation: The hydroxyl group can be further modified, while the propargyl end can be used for attachment, making it a tool for PEGylation.[8] PEGylation is the process of attaching PEG chains to molecules like proteins or drugs to improve their pharmacokinetic properties, such as increasing solubility, stability, and circulation time in the body.[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. The following are representative protocols relevant to the synthesis and use of **Propargyl-PEG6-alcohol**.

Protocol 1: General Synthesis of Propargyl-Terminated PEG

This protocol provides a general route for synthesizing a propargyl-capped PEG molecule from a carboxyl-terminated PEG, adapted from established procedures.[9]



- Salt Formation: Dissolve the starting material (e.g., HOOC-PEG-OH) and one equivalent of potassium hydroxide (KOH) in dimethylformamide (DMF).
- Reaction: Heat the solution (e.g., at 100°C for 1 hour) to form the potassium salt.
- Alkynylation: Add one equivalent of propargyl bromide dropwise to the solution.
- Incubation: Stir the reaction mixture at a lower temperature (e.g., 70°C) for several hours (e.g., 15 hours) to allow the reaction to complete.
- Purification: After cooling, filter the solution and concentrate it. The residue is then dissolved in distilled water and extracted with an organic solvent like dichloromethane (CH₂Cl₂).
- Final Product: The organic layers are combined and evaporated under vacuum to yield the final α-hydroxyl-ω-propargyl PEG product.

Protocol 2: Preparation of a Stock Solution for In Vivo Experiments

This protocol describes how to prepare a working solution of a compound like **Propargyl- PEG6-alcohol** for administration in animal studies, based on a common formulation procedure.

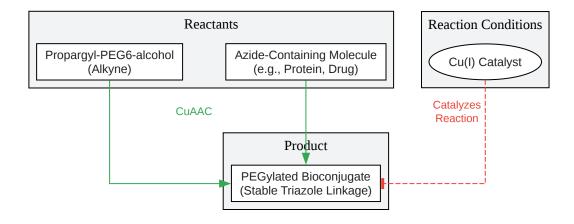
[6]

- Primary Stock Solution: Prepare a stock solution of the compound in dimethyl sulfoxide (DMSO). For example, create a 25 mg/mL solution.
- Working Solution Formulation (Example for 1 mL):
 - Take 100 μL of the DMSO stock solution.
 - \circ Add it to 400 µL of PEG300 and mix thoroughly.
 - Add 50 μL of Tween-80 to the mixture and mix again until uniform.
 - $\circ~$ Add 450 μL of saline to reach the final volume of 1 mL.
- Usage: It is recommended to prepare this working solution fresh on the day of use to ensure stability and prevent precipitation.[6] If any precipitation occurs during preparation, gentle heating or sonication can be used to aid dissolution.[6]



Visualizing a Key Workflow: Click Chemistry Conjugation

The following diagram illustrates the fundamental application of **Propargyl-PEG6-alcohol** in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.



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Caption: Workflow of a CuAAC "click" reaction using **Propargyl-PEG6-alcohol**.

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